1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure It features an adamantane core, which is a diamondoid hydrocarbon, linked to a piperidine ring through a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary reactive groups.
Linking the Piperidine Ring: The piperidine ring is attached to the adamantane derivative through a series of nucleophilic substitution reactions.
Formation of the Propanol Chain: The propanol chain is introduced via reduction reactions, often using reagents like lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is explored for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the piperidine ring and propanol chain contribute to its binding affinity and specificity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: Shares the adamantane core but lacks the piperidine and propanol groups.
2-Methylpiperidine: Contains the piperidine ring but without the adamantane core and propanol chain.
Propranolol: A beta-blocker with a similar propanol chain but different core structure.
Uniqueness
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is unique due to its combination of an adamantane core, piperidine ring, and propanol chain
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-14-4-2-3-5-20(14)12-18(21)13-22-19-9-15-6-16(10-19)8-17(7-15)11-19;/h14-18,21H,2-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKGDPXUWLIKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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